Cas no 380341-41-3 (2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid structure
380341-41-3 structure
商品名:2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid
CAS番号:380341-41-3
MF:C14H11NO4SCl2
メガワット:360.212
CID:3089160
PubChem ID:1341655

2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloro-5-m-tolylsulfamoyl-benzoic acid
    • 2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid
    • G34737
    • AKOS000115031
    • SR-01000240098
    • CS-0218275
    • 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid
    • Cambridge id 6643213
    • EN300-00498
    • SR-01000240098-1
    • 380341-41-3
    • 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoicAcid
    • AB00113843-01
    • Z45620333
    • インチ: InChI=1S/C14H11Cl2NO4S/c1-8-3-2-4-9(5-8)17-22(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19)
    • InChIKey: SCLMHOXYPVUESX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 358.9785844Da
  • どういたいしつりょう: 358.9785844Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 91.9Ų

2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288945-50mg
2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95%
50mg
¥1612.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288945-10g
2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95%
10g
¥27739.00 2024-05-16
Enamine
EN300-00498-5.0g
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95.0%
5.0g
$743.0 2025-02-19
Enamine
EN300-00498-0.05g
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95.0%
0.05g
$42.0 2025-02-19
Enamine
EN300-00498-0.25g
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95.0%
0.25g
$92.0 2025-02-19
1PlusChem
1P019H2C-100mg
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 97%
100mg
$140.00 2024-05-03
Enamine
EN002-7164-10g
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 97%
10g
$1101.0 2023-10-28
Aaron
AR019HAO-100mg
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95%
100mg
$116.00 2025-02-10
Aaron
AR019HAO-250mg
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95%
250mg
$152.00 2025-02-10
Aaron
AR019HAO-500mg
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
380341-41-3 95%
500mg
$266.00 2025-02-10

2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 関連文献

2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acidに関する追加情報

Comprehensive Overview of 2,4-Dichloro-5-(3-methylphenyl)sulfamoylbenzoic Acid (CAS No. 380341-41-3)

2,4-Dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid (CAS No. 380341-41-3) is a specialized sulfonamide-based benzoic acid derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its dichloro-substituted benzene ring and 3-methylphenyl sulfamoyl group, has garnered attention for its potential as a bioactive intermediate in drug discovery. Its unique structure contributes to its role in modulating enzymatic activity, particularly in targeting carbonic anhydrase isoforms, a hot topic in oncology and neurology research.

Recent studies highlight the growing interest in sulfamoyl-containing compounds like 2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid due to their versatility in structure-activity relationship (SAR) optimization. Researchers are exploring its derivatives for anti-inflammatory and antimicrobial properties, aligning with the global demand for novel antibiotics amid rising antimicrobial resistance (AMR). The compound’s chloro-substitutions enhance its binding affinity to biological targets, making it a candidate for fragment-based drug design—a trending approach in AI-driven molecular modeling.

From a synthetic chemistry perspective, the CAS No. 380341-41-3 compound serves as a key building block for heterocyclic synthesis. Its benzoic acid core allows for facile derivatization, enabling the creation of libraries for high-throughput screening (HTS). This aligns with the pharmaceutical industry’s shift toward green chemistry principles, as the compound’s modular design reduces waste in multi-step syntheses. Notably, its sulfamoyl linkage has been investigated in prodrug development, addressing challenges in drug solubility—a frequent search query among formulation scientists.

Environmental and analytical chemists are also examining 2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid for its chromatographic behavior using advanced techniques like UHPLC-MS/MS. Its distinct UV absorption profile makes it a useful analytical reference standard in method development. Furthermore, discussions on QSAR modeling often reference this compound due to its balanced lipophilicity (LogP) and hydrogen-bonding capacity, critical parameters in AI-powered drug discovery platforms.

In material science, the crystalline properties of CAS 380341-41-3 have been studied for co-crystal engineering, a trending topic in solid-state chemistry. Its ability to form hydrogen-bonded networks with co-formers could improve the bioavailability of poorly soluble APIs—a major pain point in pharmaceutical manufacturing. Patent literature reveals its utility in herbicide formulations, though recent focus has shifted toward its repurposing potential in neglected tropical disease (NTD) research.

As regulatory agencies emphasize ICH-compliant impurity profiling, 2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid derivatives are being validated as degradation markers. The compound’s stability under forced degradation conditions (e.g., oxidative stress) makes it valuable for quality-by-design (QbD) approaches. This intersects with the increasing searches for analytical method validation guidelines in regulatory submissions.

Future directions for CAS No. 380341-41-3 include its integration into click chemistry workflows and metal-organic frameworks (MOFs) for targeted delivery systems. With the rise of computational chemistry tools, researchers are simulating its ADMET profiles to accelerate hit-to-lead optimization—addressing a common bottleneck in drug development pipelines. Its structural features continue to inspire innovations in multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer’s, a frequently searched topic in medicinal chemistry forums.

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